molecular formula C10H8FNO2 B2360712 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile CAS No. 1290181-04-2

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2360712
CAS No.: 1290181-04-2
M. Wt: 193.177
InChI Key: JSYBAKDDBNZSCP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-fluoro-4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is then heated under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization from suitable solvents like ethyl acetate/hexane can be employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance binding affinity and specificity to the target, while the nitrile and ketone groups can participate in covalent interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-oxopropanenitrile: Similar structure but with a chlorine substituent instead of fluorine.

    3-(2,6-Dichlorophenyl)-3-oxopropanenitrile: Contains two chlorine atoms on the phenyl ring.

    3-(4-Methoxyphenyl)-3-oxopropanenitrile: Lacks the fluorine substituent.

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYBAKDDBNZSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4.4 g (108.6 mmol, 5.7 ml) of acetonitrile diluted in 50 ml of anhydrous tetrahydrofuran are added dropwise at −78° C. under argon 27.1 ml of a N-butyllithium solution (2.5M in hexane, 67.8 mmol), the reaction mixture is stirred 30 min at −78° C., then 5 g (27.15 mmol) of methyl 2-fluoro-4-methoxybenzoate diluted in 30 ml of tetrahydrofuran are added dropwise at −78° C. to the reaction mixture. This mixture is stirred 2 h at −78° C., then a 1M hydrochloric acid solution is added, and the product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate and concentrated. The solid is triturated in 15 ml of methanol to yield 4.4 g (84%) of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile in beige solid form.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
67.8 mmol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of MeCN (4.35 g, 106.0 mmol) in THF (200 mL) at −78° C. was added n-BuLi, 2.5 M in hexanes (32.5 mL, 79.5 mmol). The resulting solution was stirred for 20 minutes and then a solution of 2-fluoro-4-methoxybenzoyl chloride (5.00 g, 26.5 mmol) in tetrahydrofuran (THF) (50 mL) was added slowly. The reaction mixture was allowed to proceed for 1 hour at −78° C. and then saturated aqueous NH4Cl (250 mL) was added. As the reaction warmed to room temperature, it was acidified with 1 N HCl (250 mL). Then, the resulting mixture was extracted with 1:1 EtOAc:hexanes (500 mL), and the organic extract was washed with brine, dried over MgSO4, and evaporated in vacuo to provide 3.5 g (68% crude yield) of the title compound.
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

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